An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the novel chiral molecule, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane. While specific experimental data for this compound is not widely available in current literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a substituted oxane ring and a dimethyloxirane moiety—we can extrapolate a wealth of information based on well-established principles of organic chemistry. This guide will delve into the anticipated spectroscopic signatures, reactivity, and potential as a building block in medicinal chemistry, supported by data from analogous structures.
Molecular Structure and Stereochemistry
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a chiral molecule featuring two heterocyclic rings: a 4-methyloxane and a 3,3-dimethyloxirane. The stereochemistry at the 4-position of the oxane ring is defined as 'S'. The relative stereochemistry between the oxane and oxirane rings will significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H18O2 | Based on structural analysis |
| Molecular Weight | 170.25 g/mol | Calculated from the molecular formula[1] |
| Boiling Point | ~180-220 °C | Extrapolated from similar sized ethers and epoxides |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Based on the presence of both polar ether and epoxide functionalities and a significant nonpolar hydrocarbon backbone. |
| Chirality | Chiral | Presence of a stereocenter at the 4-position of the oxane ring. |
Predicted Spectroscopic Data
A thorough understanding of the expected spectroscopic data is crucial for the identification and characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key expected signals include:
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Oxirane Protons: A doublet for the proton on the disubstituted carbon of the oxirane ring, likely in the 2.5-3.5 ppm region.
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Oxane Ring Protons: A series of multiplets in the 3.0-4.5 ppm range corresponding to the protons adjacent to the ether oxygen.
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Methyl Protons: A doublet for the methyl group on the oxane ring (likely around 0.9-1.2 ppm) and two singlets for the gem-dimethyl groups on the oxirane ring (likely in the 1.2-1.5 ppm range).
13C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. Expected chemical shifts include:
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Oxirane Carbons: Signals in the 50-70 ppm range are characteristic of epoxide carbons.
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Oxane Carbons: Signals for the carbons adjacent to the ether oxygen are expected between 60-80 ppm.
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Methyl Carbons: Aliphatic methyl carbons will likely appear in the 15-30 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-O and C-H stretching vibrations.
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C-O Stretching: A strong band in the 1050-1250 cm-1 region, characteristic of the ether and epoxide functionalities.
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C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm-1.
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Oxirane Ring Vibrations: Asymmetric ring stretching may give rise to a band around 800-950 cm-1.
Mass Spectrometry
Electron impact mass spectrometry would likely show a molecular ion peak at m/z 170.25. Common fragmentation patterns would involve cleavage of the C-C bond between the two rings and alpha-cleavage of the ether.
Proposed Synthesis
A plausible synthetic route to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane would likely involve a multi-step process starting from commercially available chiral precursors. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.
Step-by-Step Protocol
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Williamson Ether Synthesis: The synthesis would commence with the reaction of a suitable chiral starting material, such as the lactol derived from (S)-citronellol, with an appropriate electrophile like 4-bromo-2-methylbut-2-ene in the presence of a strong base (e.g., sodium hydride) to form the key intermediate, (4S)-2-(3,3-dimethylallyl)-4-methyloxane.
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Epoxidation: The alkene intermediate would then undergo stereoselective epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could be employed. The stereochemical outcome of this step would be crucial and may require directed epoxidation techniques to control the diastereoselectivity.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is dominated by the strained oxirane ring. This electrophilic three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the molecule a valuable chiral building block for the synthesis of more complex molecules.
Nucleophilic Ring-Opening Reactions
The epoxide can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the attack (at the more or less substituted carbon) will be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Caption: General scheme for the nucleophilic ring-opening of the oxirane.
Potential as a Pharmaceutical Intermediate
Epoxides are common intermediates in the synthesis of pharmaceuticals. The presence of multiple chiral centers and the reactive epoxide functionality in (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane make it an attractive starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The oxane ring is also a common motif in many biologically active compounds. For instance, some fungal products with a related incisterol-type structure have shown anticancer activity.[2]
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling epoxides should be observed. Epoxides are often classified as hazardous materials.
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Toxicity: Many low molecular weight epoxides are alkylating agents and should be handled with care as they may be irritants, sensitizers, and have potential mutagenic properties.[3]
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.
Conclusion
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane represents a promising, albeit currently understudied, chiral molecule. This in-depth technical guide, based on the extrapolation of data from analogous structures and fundamental chemical principles, provides a solid foundation for researchers interested in its synthesis, characterization, and application. Its unique combination of a chiral oxane scaffold and a reactive epoxide functionality positions it as a potentially valuable building block in the fields of organic synthesis and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.
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